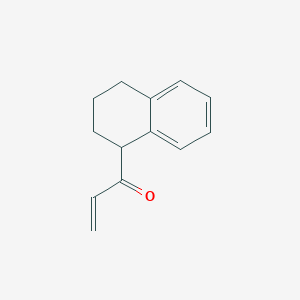
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a propenone group
準備方法
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one typically involves the reaction of 1-tetralone with propenal (acrolein) under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalysts to enhance yield and efficiency .
化学反応の分析
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can interact with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced toxicity.
作用機序
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its propenone group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, contributing to its overall biological effects .
類似化合物との比較
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares the tetrahydronaphthalene core but differs in having a hydroxyl group instead of the propenone group.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has an amine group attached to the tetrahydronaphthalene ring, leading to distinct chemical behavior and applications.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound features a similar propenone group but with additional methyl substitutions, affecting its chemical and biological properties.
特性
分子式 |
C13H14O |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2 |
InChIキー |
RATWUDNRSNCNFS-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

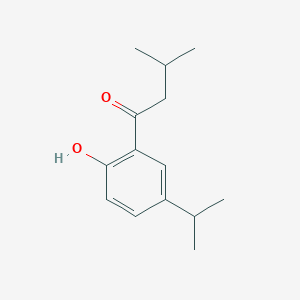
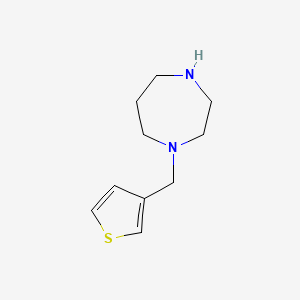


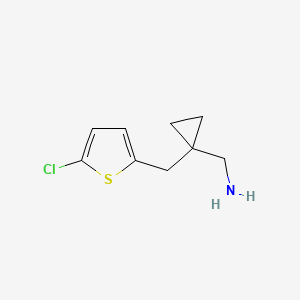
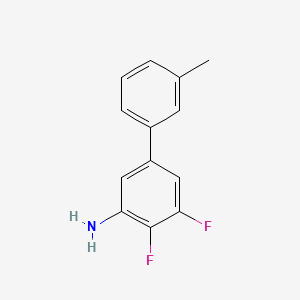
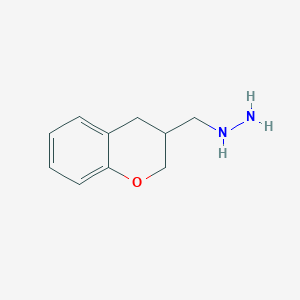
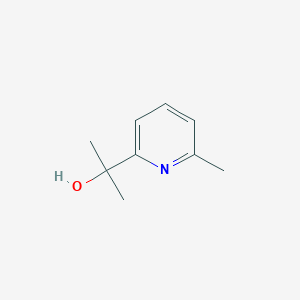

![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
